molecular formula C22H32ClNO3 B10779328 Phencynonate hydrochloride CAS No. 172451-71-7

Phencynonate hydrochloride

货号: B10779328
CAS 编号: 172451-71-7
分子量: 393.9 g/mol
InChI 键: AUKYHFFECJXLHI-HCMPJQJDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Phencynonate hydrochloride is a compound with diverse applications, particularly in treating vertigo and motion sickness, and it shows promise in neurological and psychiatric conditions .

Treatment of Vertigo

This compound is effective in treating acute vertigo attacks . Vertigo, characterized by lightheadedness, nausea, vomiting, and difficulty maintaining balance, can arise from various conditions affecting the ear or brain, with Meniere's disease and positional vertigo being the most common .

Efficacy : this compound has demonstrated superior efficacy compared to diphenidol, a commonly used drug for vertigo . In a study of 231 patients experiencing acute vertigo attacks, researchers confirmed the effectiveness of this compound .

Clinical Studies :

  • In a study, patients diagnosed with acute vertigo were divided into two groups :
    • One group received this compound, starting with two 2mg tablets, followed by one tablet two to three times daily .
    • The control group received diphenidol, starting with two 25mg tablets, followed by one tablet two to three times daily .
    • The study observed the efficacy for three days, with outcomes categorized as "significantly effective" (disappearance of vertigo symptoms), "effective" (symptom alleviation), or "no effect" (no change) .
  • Results indicated that among the 172 patients treated with this compound, the total effective rate was 89.6% . In comparison, the 59 patients treated with diphenidol had a total effective rate of 74.6% . While the overall effective rate was higher in the this compound group, statistical analysis did not show a significant difference between the two groups (P>0.05) .
  • However, when specifically looking at patients with Meniere's disease, the this compound group had a total effective rate of 92.6%, significantly higher than the 69.2% observed in the diphenidol group (P<0.05) .
  • When considering samples from Meniere's disease and positional vertigo, the total effective percentage for this compound was 94.0% (63/67), while diphenidol showed 67.9% (19/28). Statistical analysis indicated a significant difference between the test and control groups (P<0.01) .

Administration : this compound is administered orally in tablet form .

Prevention of Motion Sickness

This compound has been developed as a safe and effective drug for preventing motion sickness . Chinese patent applications have disclosed its preparation methods, pharmaceutical compositions, and use as an anti-motion sickness agent for car sickness, seasickness, and airsickness . Clinical trials have demonstrated very significant effectiveness in preventing seasickness and car sickness with an oral dosage of 2-4 mg per person .

Neurological Applications

L-Phencynonate Hydrochloride, classified as an anticholinergic and neuromodulatory agent, shows promise in treating neurological conditions such as Parkinson's disease, Alzheimer's disease, and various forms of dystonia .

Mechanism of Action : this compound exhibits anticholinergic properties, acting as an antagonist to muscarinic acetylcholine receptors (mAChR) . It possesses both muscarinic and nicotinic antagonistic properties, as well as anti-NMDA properties .

Antidepressant Effects : this compound exerts antidepressant effects by regulating dendritic spine density and altering glutamate receptor expression . It can also suppress chronic unpredictable mild stress (CUMS)-induced oxidative stress and enhance antioxidant capacity and antioxidant protein activity, such as superoxide dismutase 2 (SOD2) and peroxiredoxin 6 (Prdx6) . Furthermore, it ameliorates CUMS-induced depressive phenotypes by up-regulating SIRT6 deacetylation activity .

Pharmacological Profiles :

  • The affinity and relative efficacy of this compound and its enantiomers [R(-)- and S(+)-CPG] have been studied using radioligand-binding assays with muscarinic acetylcholine receptors from rat cerebral cortex .
  • The order of potency of this compound and its optical isomers to inhibit the binding of 3H]quinuclidinylbenzilate(3H]quinuclidinylbenzilate(3H]QNB) was R(-)-CPG > CPG > S(+)-CPG .
  • R(-)-CPG had the highest affinity for central muscarinic receptors but did not show central depressant effects at doses from 10.00 to 29.15 mg/kg .
  • This compound increased the effects of a subthreshold hypnotic dose of sodium pentobarbital-induced sleeping .
  • CPG and R(-)-CPG displayed nearly equipotent effects in depressing oxotremorine-induced salivation and the contractile response to carbachol .
  • S(+)-CPG presented the lowest anticholinergic profiles but could potentiate the effects of its enantiomers .

生物活性

Phencynonate hydrochloride (PCH) is a central anticholinergic agent primarily used for the prevention and treatment of motion sickness. Its efficacy and safety profile have garnered attention in pharmacological research, particularly concerning its biological activities and mechanisms of action. This article delves into the biological activity of PCH, summarizing key findings from various studies, including its pharmacological profiles, effects on motion sickness, and potential antidepressant properties.

1. Pharmacological Profile

This compound exhibits a range of pharmacological activities, primarily as an anticholinergic agent. It acts by blocking muscarinic acetylcholine receptors in the central nervous system (CNS), thereby mitigating symptoms associated with motion sickness and other vestibular disorders.

Table 1: Pharmacological Activity of this compound

Activity TypeMechanism of ActionKey Findings
AnticholinergicCompetitive antagonist at muscarinic receptorsHigher affinity for central muscarinic receptors compared to its isomers .
Motion Sickness PreventionReduces vestibular overstimulationMore effective than scopolamine and difenidol with fewer side effects .
Antidepressant EffectsModulates glutamate receptor expressionAlleviates depression-like behaviors in animal models by enhancing neuroplasticity .

2. Motion Sickness Efficacy

PCH has been shown to significantly reduce the incidence and severity of motion sickness in various clinical and experimental settings. In comparative studies, it has demonstrated superior efficacy over traditional treatments like scopolamine.

Case Study: Clinical Trials on Motion Sickness

In a clinical trial assessing the effectiveness of PCH in preventing motion sickness, participants reported significantly lower instances of nausea and dizziness compared to placebo. The study utilized a dosage range of 2-4 mg per person, which was found to be effective against seasickness and car sickness.

  • Results :
    • Overall effectiveness rate: PCH (80%) vs. Placebo (20%).
    • Side effects: Mild dry mouth (9.7%) and drowsiness (9.97%), lower than those reported for difenidol .

3. Antidepressant Properties

Recent studies have highlighted the potential antidepressant effects of this compound, suggesting that it may influence neuroplasticity in the brain.

PCH appears to exert its antidepressant effects through:

  • Regulation of dendritic spine density.
  • Alteration of glutamate receptor expression in the hippocampus and medial prefrontal cortex (mPFC) .

Table 2: Effects of Phencynonate on Neuroplasticity

Dose (mg/kg)Effect on Spine DensityBehavioral Outcome
4Moderate increaseMinor improvement
8Significant increaseMarked alleviation of symptoms
16No additional benefitComparable to lower doses

4. Isomeric Variations

Phencynonate exists in two isomeric forms: R(-) and S(+). Research indicates that the S-isomer exhibits higher efficacy against motion sickness compared to the R-isomer, which may have excitatory effects on the CNS at certain doses .

Table 3: Comparative Efficacy of Isomers

IsomerEfficacy Against Motion Sickness (%)CNS Effects
S(-)93.1% (high dose), 72.4% (low dose)Inhibitory
R(+)79.3% (high dose), 53.4% (low dose)Excitatory at certain doses

属性

CAS 编号

172451-71-7

分子式

C22H32ClNO3

分子量

393.9 g/mol

IUPAC 名称

[(1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl] 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride

InChI

InChI=1S/C22H31NO3.ClH/c1-23-14-16-8-7-9-17(15-23)20(16)26-21(24)22(25,19-12-5-6-13-19)18-10-3-2-4-11-18;/h2-4,10-11,16-17,19-20,25H,5-9,12-15H2,1H3;1H/t16-,17+,20?,22?;

InChI 键

AUKYHFFECJXLHI-HCMPJQJDSA-N

手性 SMILES

CN1C[C@H]2CCC[C@@H](C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O.Cl

规范 SMILES

CN1CC2CCCC(C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O.Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。